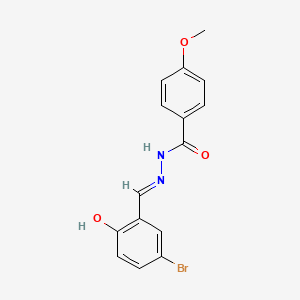![molecular formula C11H16N2O4S B5977267 2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B5977267.png)
2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione, also known as Boc-8-oxa-3-azaspiro[4.5]decane-2,4-dione, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4]non-2-ene-4,6-dione.
Wirkmechanismus
The mechanism of action of 2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as proteases and kinases. This inhibition can lead to a decrease in the activity of various signaling pathways, ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione has several biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. It has also been reported to have anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, the compound has been shown to have anti-viral effects against herpes simplex virus type 1 (HSV-1).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione in lab experiments is its potential to inhibit the activity of various enzymes, making it a useful tool for studying signaling pathways and enzyme activity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways. Finally, there is a need for the development of more efficient synthesis methods for the compound to facilitate its use in various research applications.
In conclusion, 2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione is a chemical compound that has shown potential for various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione involves the reaction of 2-oxo-1,3-dithiolane with 2,3-epoxypropyl butyl ether in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This method has been reported to have a yield of 60% and is considered to be a relatively efficient and straightforward process.
Wissenschaftliche Forschungsanwendungen
2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione has been extensively studied for its potential applications in various fields of research. It has been reported to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been shown to inhibit the activity of several enzymes, including proteases and kinases, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-2-3-4-16-6-7-5-11(9(15)17-7)8(14)13-10(12)18-11/h7H,2-6H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCXEJOXBSSRKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1CC2(C(=O)N=C(S2)N)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-1-(2-furylmethyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B5977186.png)
![3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5977191.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5977193.png)

![4-[2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5977206.png)
![2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5977233.png)
![2-[(2E)-2-methyl-2-butenoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5977243.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5977256.png)
![ethyl (3-{[(3-methoxyphenyl)amino]methyl}-1H-1,2,4-triazol-5-yl)acetate](/img/structure/B5977259.png)

![N'-(2-hydroxy-3-methoxybenzylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5977277.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5977292.png)
![3-{2-oxo-2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethyl}-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B5977294.png)
![1,1'-[[6-(diisopropylamino)-1,3,5-triazine-2,4-diyl]bis(5-methyl-1H-1,2,3-triazole-1,4-diyl)]diethanone](/img/structure/B5977300.png)